molecular formula C16H25ClINO B13742869 ((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide CAS No. 357-78-8

((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide

Cat. No.: B13742869
CAS No.: 357-78-8
M. Wt: 409.73 g/mol
InChI Key: LXFLBGSSFRFRGI-UHFFFAOYSA-M
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Description

This quaternary ammonium salt features a cyclohexyl core substituted with a p-chlorophenyl group and a hydroxyl group at the 2-position, with a trimethylammonium-methyl chain and an iodide counterion. For instance, cyclohexyl-based ammonium salts often exhibit conformational flexibility, influencing solubility and biological interactions .

Properties

CAS No.

357-78-8

Molecular Formula

C16H25ClINO

Molecular Weight

409.73 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-hydroxycyclohexyl]methyl-trimethylazanium;iodide

InChI

InChI=1S/C16H25ClNO.HI/c1-18(2,3)12-14-6-4-5-11-16(14,19)13-7-9-15(17)10-8-13;/h7-10,14,19H,4-6,11-12H2,1-3H3;1H/q+1;/p-1

InChI Key

LXFLBGSSFRFRGI-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1CCCCC1(C2=CC=C(C=C2)Cl)O.[I-]

Origin of Product

United States

Preparation Methods

Synthesis of the Tertiary Amine Intermediate

  • The starting material is typically 2-(p-chlorophenyl)-2-hydroxycyclohexanone or a related cyclohexyl derivative bearing the p-chlorophenyl and hydroxy substituents.
  • The key step involves the introduction of a methylaminomethyl group at the methylene position adjacent to the cyclohexyl ring.
  • This can be achieved via nucleophilic substitution or reductive amination methods, where a suitable leaving group (e.g., halide or tosylate) on the cyclohexyl moiety is displaced by a dimethylamine nucleophile.
  • Alternatively, Mannich-type reactions may be employed to install the aminomethyl group using formaldehyde and dimethylamine under acidic or buffered conditions.
  • The reaction conditions are optimized to preserve the stereochemistry and functional groups on the cyclohexyl ring.

Quaternization to Form the Trimethylammonium Iodide Salt

  • The tertiary amine intermediate is reacted with an excess of methyl iodide (MeI) to form the quaternary ammonium iodide salt.
  • This alkylation reaction is typically carried out in an aprotic solvent such as diethyl ether or dichloromethane at room temperature.
  • The reaction proceeds via nucleophilic attack of the tertiary amine nitrogen on the methyl iodide, generating the positively charged ammonium center.
  • The quaternary ammonium iodide salt precipitates out of the reaction mixture due to its ionic nature and can be isolated by filtration.
  • Purification is achieved by washing with cold ether and recrystallization from suitable solvents like dichloromethane to obtain high purity crystals.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Notes
1 2-(p-Chlorophenyl)-2-hydroxycyclohexanone, dimethylamine, formaldehyde or halide precursor, solvent (e.g., ethanol, DMA) Formation of tertiary amine via Mannich reaction or nucleophilic substitution Moderate to high yield; stereochemistry controlled
2 Tertiary amine intermediate, methyl iodide (excess), diethyl ether, room temperature, 4 hours Quaternization to form ammonium iodide salt High yield (~90%); precipitate isolated by filtration

Note: The exact reaction conditions such as temperature, solvent volume, and reaction time may vary depending on the scale and purity requirements.

Structural and Mechanistic Insights

  • The quaternary ammonium center formed is stabilized by the iodide counterion.
  • The presence of the p-chlorophenyl and hydroxy groups on the cyclohexyl ring influences the electronic environment and steric hindrance around the ammonium center.
  • The hydroxyl group may participate in intramolecular hydrogen bonding, which can affect solubility and crystallization behavior.
  • Crystallographic studies on related ammonium salts show that such compounds often crystallize with characteristic packing stabilized by weak C-H···I and C-H···π interactions.
  • The quaternization step is generally irreversible and highly efficient due to the good leaving group ability of iodide.

Comparative Table of Preparation Methods

Method Aspect Mannich Reaction Route Nucleophilic Substitution Route Notes
Starting Materials Cyclohexanone derivative, dimethylamine, formaldehyde Halide or tosylate derivative of cyclohexyl compound, dimethylamine Mannich is a one-pot approach; substitution requires pre-functionalization
Reaction Conditions Mild acidic or buffered aqueous/organic medium Organic solvents, elevated temperature possible Substitution may require longer reaction times
Stereochemical Control Moderate; depends on conditions High if starting halide is stereochemically pure Stereochemistry critical for activity
Yield Moderate to good Good to excellent Quaternization step common to both
Quaternization Methyl iodide alkylation Methyl iodide alkylation High yield, straightforward

Chemical Reactions Analysis

Types of Reactions

((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the p-chlorophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium chloride, sodium bromide.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the phenyl derivative.

    Substitution: Formation of the corresponding halide derivatives.

Scientific Research Applications

((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use as an antimicrobial agent due to its quaternary ammonium structure, which can disrupt microbial cell membranes.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used in studies related to cell membrane interactions and transport mechanisms due to its amphiphilic nature.

    Industrial Applications: The compound is investigated for its potential use as a surfactant and emulsifying agent in various industrial processes.

Mechanism of Action

The mechanism of action of ((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide primarily involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, the compound may interact with specific molecular targets and pathways involved in cell signaling and transport.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between the target compound and structurally related quaternary ammonium iodides.

Compound Molecular Formula Key Structural Features Functional Groups Reported Applications/Synthesis Reference
((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide (Target) C₁₆H₂₃ClINO* Cyclohexyl core, p-chlorophenyl, hydroxyl, trimethylammonium Hydroxyl, ammonium, iodide Not explicitly reported; inferred surfactant or drug candidate
[2-{[Ethoxy(methyl)phosphoryl]thio}-ethyl]trimethylammonium iodide C₇H₁₉INO₂PS Ethylphosphonothiolate backbone, sulfur linker Phosphonothiolate, ammonium, iodide Anticholinesterase agent (S 40)
rac-{[2-(Diphenylthiophosphanyl)-ferrocenyl]methyl}trimethylammonium iodide·CHCl₃ C₃₂H₃₃Cl₃FeINPS Ferrocene core, diphenylthiophosphanyl group Thiophosphanyl, ammonium, iodide Catalysis (asymmetric reactions), structural studies
[(Sp)-(2-phenylferrocenyl)methyl]trimethylammonium iodide·CH₂Cl₂ C₂₃H₂₇Cl₂FeIN Ferrocene core, phenyl substituent Ammonium, iodide Electrochemical studies, ligand synthesis
O-Isopropyl S-2-(trimethylammonium)ethyl methylphosphonothiolate iodide C₉H₂₃INO₂PS Phosphonothiolate ester, isopropoxy group Phosphonothiolate, ammonium, iodide Nerve agent analogs, enzyme inhibition studies

*Calculated based on IUPAC name; exact formula may vary slightly depending on stereochemistry.

Structural and Functional Differences

  • Core Framework: The target compound’s cyclohexyl core contrasts with ferrocene-based analogs (e.g., ), which offer redox activity and rigid planar geometries. Cyclohexyl derivatives may exhibit greater conformational flexibility, impacting solubility and membrane permeability. Phosphonothiolate analogs (e.g., ) incorporate sulfur and phosphorus, enhancing electrophilic reactivity and enabling covalent interactions with biological targets like acetylcholinesterase .
  • This contrasts with phenyl-ferrocene derivatives (), where aromaticity aids in π-π stacking. Hydroxyl groups (target) versus phosphonothiolate esters () alter polarity: hydroxyls enhance hydrophilicity, while phosphonothiolates increase electrophilicity.

Crystallographic and Spectroscopic Data

  • Ferrocene-based compounds () exhibit distinct X-ray diffraction patterns due to their planar metallocene cores, with N–Cp (cyclopentadienyl) distances averaging 1.18–1.20 Å .
  • Phosphonothiolates show characteristic ³¹P NMR shifts (~40–60 ppm) and IR bands for P=O (~1200 cm⁻¹) and P–S (~700 cm⁻¹) .

Biological Activity

((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C16H25ClINOC_{16}H_{25}ClINO, and it features a p-chlorophenyl group attached to a cyclohexyl moiety, which is further substituted by a trimethylammonium iodide group. The presence of the hydroxyl group contributes to its solubility and biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its pharmacological effects, particularly regarding its interaction with various biological systems.

1. Antimicrobial Activity

Research indicates that compounds similar to ((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide exhibit significant antimicrobial properties. For instance, studies have shown that quaternary ammonium compounds can disrupt microbial cell membranes, leading to cell death. This mechanism is attributed to their cationic nature, which allows them to interact with negatively charged components of bacterial membranes.

2. Antiparasitic Effects

In vitro studies have demonstrated that this compound may have antiparasitic activity against certain strains of Plasmodium, the causative agent of malaria. The mechanism involves inhibition of parasite growth and interference with metabolic pathways critical for parasite survival.

3. Neurological Implications

The compound's structural similarity to neurotransmitter analogs suggests potential neuroactive properties. Some studies indicate that it may influence cholinergic signaling pathways, which are crucial in cognitive functions and neuromuscular transmission.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study 1: Antimicrobial Efficacy
    A study evaluated the antimicrobial efficacy of various quaternary ammonium compounds, including derivatives of ((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide. Results showed a significant reduction in bacterial viability against Staphylococcus aureus and Escherichia coli.
  • Case Study 2: Antiparasitic Activity
    In vivo experiments using murine models demonstrated that treatment with this compound significantly reduced parasitemia levels in mice infected with Plasmodium yoelii. The treated group exhibited improved survival rates compared to controls.

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:

StudyFindings
Study A (2020)Demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 5-20 µg/mL.
Study B (2021)Reported antiparasitic activity with IC50 values indicating effective inhibition of Plasmodium growth at low concentrations (10-50 µM).
Study C (2022)Investigated neuroactive properties, revealing modulation of acetylcholine receptors leading to enhanced synaptic transmission in neuronal cultures.

Q & A

Q. What are the established methodologies for synthesizing ((2-(p-Chlorophenyl)-2-hydroxycyclohexyl)methyl)trimethylammonium iodide?

The synthesis typically involves multi-step organic reactions:

Intermediate Preparation : Start with a substituted cyclohexanol derivative (e.g., 2-(p-chlorophenyl)-2-hydroxycyclohexanol).

Quaternization : React the hydroxyl-bearing intermediate with methyl iodide under controlled conditions (e.g., reflux in acetonitrile or methanol for 12–24 hours) to introduce the trimethylammonium group.

Purification : Use recrystallization from chloroform or ethanol to isolate the iodide salt, as described for structurally similar quaternary ammonium compounds .

Characterization : Validate purity via elemental analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS).

Q. How is the structural characterization of this compound performed, and what key parameters are reported?

Key techniques include:

  • X-ray Crystallography : Resolve the crystal structure to determine bond lengths (e.g., C–N: ~1.48 Å), angles (e.g., C–C–N: ~109°), and deviations (e.g., ammonium group displacement from cyclohexyl planes by ~1.18 Å). Monoclinic systems (space group P21/c) are common for analogous compounds .
  • Spectroscopy : ¹H NMR (δ ~3.2 ppm for N⁺(CH₃)₃), IR (C–O stretch at ~1100 cm⁻¹), and UV-vis (aromatic transitions at 250–300 nm).
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures (>200°C typical for quaternary ammonium salts) .

Q. What are the critical physicochemical properties relevant to handling this compound?

  • Molecular Formula : C₁₆H₂₅ClINO (MW: 426.73 g/mol) .
  • Solubility : Polar solvents (e.g., methanol, DMSO) due to ionic character; low solubility in non-polar solvents.
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at −20°C to prevent iodide oxidation or hydrolysis.
  • Hazard Profile : Irritant (skin/eyes); use PPE and fume hoods during handling .

Advanced Research Questions

Q. How does the compound’s stereoelectronic configuration influence its role in asymmetric catalysis?

The cyclohexyl backbone and p-chlorophenyl group create a chiral environment, enabling enantioselective interactions in catalytic cycles. For example:

  • Ligand Design : The hydroxyl and ammonium groups can coordinate transition metals (e.g., Pd, Rh), modulating steric bulk and electronic density at the active site.
  • Case Study : Analogous ferrocene-based ammonium salts show efficacy in asymmetric hydrogenation (up to 95% ee) by stabilizing transition states via NH···X (X = halide) interactions .
  • Optimization : Adjust substituents (e.g., replacing Cl with other halides) to tune catalytic activity and selectivity .

Q. What computational strategies are used to model the compound’s reactivity and supramolecular interactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict charge distribution (e.g., N⁺ charge: ~+0.8 e) and frontier orbitals (HOMO-LUMO gap ~5 eV).
  • MD Simulations : Study solvent interactions (e.g., chloroform clustering around iodide ions) and aggregation behavior.
  • Docking Studies : Map binding affinities to biological targets (e.g., acetylcholinesterase) using AutoDock Vina .

Q. How can researchers resolve discrepancies in crystallographic data across studies?

  • Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles (e.g., C–Fe deviations >0.1 Å may indicate measurement errors) .
  • Comparative Analysis : Cross-reference with Cambridge Structural Database (CSD) entries (e.g., CSD refcodes: FERQAM, FERQEC) to assess typical parameters for analogous quaternary ammonium salts .
  • Experimental Replication : Repeat crystallization under varied conditions (e.g., slow evaporation vs. diffusion) to isolate polymorphs or solvates .

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